molecular formula C24H21ClN2O3 B5060085 N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Numéro de catalogue B5060085
Poids moléculaire: 420.9 g/mol
Clé InChI: BZUZMLWAISQUIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide, commonly known as CBL0137, is a small molecule that has gained significant attention in the field of cancer research. It is a potential anti-cancer drug that has shown promising results in preclinical studies. The purpose of

Mécanisme D'action

The exact mechanism of action of CBL0137 is not fully understood. However, it is known to target the FACT (facilitates chromatin transcription) complex, which is involved in chromatin remodeling and transcriptional regulation. CBL0137 binds to the SSRP1 subunit of the FACT complex, leading to the disruption of chromatin structure and the inhibition of transcription. This ultimately results in the induction of DNA damage and cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer activity, CBL0137 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis B virus, suggesting a potential application in the treatment of hepatitis B. CBL0137 has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of CBL0137 is its potent anti-cancer activity against a variety of cancer cell lines. It also has the ability to target cancer stem cells, which are often resistant to chemotherapy. However, one of the limitations of CBL0137 is its poor solubility, which can make it difficult to administer in vivo. In addition, CBL0137 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for the study of CBL0137. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the safety and efficacy of CBL0137 in clinical trials. In addition, further studies are needed to better understand the mechanism of action of CBL0137 and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for the development of more effective formulations of CBL0137 to improve its solubility and bioavailability.

Méthodes De Synthèse

The synthesis of CBL0137 involves a series of chemical reactions. The starting material for the synthesis is 4-ethoxybenzoic acid, which is converted into 4-ethoxybenzoyl chloride. The resulting compound is then reacted with 4-chloro-3-nitroaniline to obtain N-[4-chloro-3-(4-ethoxybenzoyl)phenyl]-3-nitrobenzamide. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 5-ethyl-2-aminobenzoxazole to obtain the final product, CBL0137.

Applications De Recherche Scientifique

CBL0137 has been extensively studied in preclinical models of cancer. It has shown potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. CBL0137 has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. In addition, CBL0137 has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin.

Propriétés

IUPAC Name

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-3-15-5-12-22-21(13-15)27-24(30-22)19-14-17(8-11-20(19)25)26-23(28)16-6-9-18(10-7-16)29-4-2/h5-14H,3-4H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUZMLWAISQUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.